5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide
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Overview
Description
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide is a chemical compound characterized by the presence of a thiophene ring substituted with a pentafluoroethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide typically involves the introduction of the pentafluoroethyl group onto the thiophene ring followed by the sulfonamide group. One common method involves the reaction of thiophene with pentafluoroethyl iodide under specific conditions to introduce the pentafluoroethyl group. This is followed by sulfonation and subsequent conversion to the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid
- 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde
Uniqueness
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide is unique due to the presence of both the pentafluoroethyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2757999-97-4 |
---|---|
Molecular Formula |
C6H4F5NO2S2 |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
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